molecular formula C25H26BrN3O B2476843 4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 946365-54-4

4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No. B2476843
CAS RN: 946365-54-4
M. Wt: 464.407
InChI Key: JMOAZJMLRBYTSD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BIBX1382, and it is a selective antagonist of epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway is known to play a crucial role in the development and progression of various cancers, and BIBX1382 has shown promising results in inhibiting this pathway.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound "4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)benzamide" can be synthesized using methods similar to those described in the synthesis of Nilotinib and other benzamides (Wang Cong-zhan, 2009).

  • Structural Analysis : Compounds like 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives have been characterized using spectroscopic methods, providing insights into their molecular structures (G. Binzet et al., 2009).

Biological Activity

  • Antifungal Activity : Similar compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have shown antifungal activity against phytopathogenic fungi and yeasts (I. Ienascu et al., 2018).

  • Allosteric Modulation : Certain indole-2-carboxamides, which are structurally related to the query compound, have demonstrated allosteric modulation properties for cannabinoid receptors (Leepakshi Khurana et al., 2014).

  • Nucleic Acid Binding : Diaryltriazines, similar in structure, have been synthesized and shown to bind strongly to DNA and RNA model sequences, suggesting potential genetic interaction capabilities (Jarosław Spychała et al., 1994).

  • Inhibitory Effects : Bi-heterocyclic benzamides have been synthesized and evaluated as potent inhibitors of alkaline phosphatase, indicating potential therapeutic applications (M. Abbasi et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These could include direct binding to the target, causing conformational changes that affect the target’s function, or interacting with the target’s signaling pathways .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The indole nucleus is known to be an important pharmacophore in many biologically active compounds, suggesting that this compound may have favorable adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects . These could include changes in cellular signaling, gene expression, and metabolic processes .

properties

IUPAC Name

4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOAZJMLRBYTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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